(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole
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Overview
Description
(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole is an organic compound that features a benzimidazole core substituted with a furan-2-yl vinyl group and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Furan-2-yl Vinyl Group: The furan-2-yl vinyl group can be introduced via a Heck reaction, where a furan-2-yl halide reacts with a vinyl precursor in the presence of a palladium catalyst.
Addition of the 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with a 1-phenylethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution reactions can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole: Lacks the 1-phenylethyl group, which may affect its biological activity and chemical properties.
(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-imidazole: Similar structure but with an imidazole core instead of a benzimidazole core, which may influence its reactivity and applications.
Uniqueness
(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the furan-2-yl vinyl group and the 1-phenylethyl group may enhance its interactions with biological targets and its suitability for various applications.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(1-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16(17-8-3-2-4-9-17)23-20-12-6-5-11-19(20)22-21(23)14-13-18-10-7-15-24-18/h2-16H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQKOURSUQTBP-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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